Cas no 2229579-02-4 (3-amino-1-(3-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid)

3-amino-1-(3-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-amino-1-(3-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid
- 2229579-02-4
- EN300-1904998
-
- インチ: 1S/C11H11BrFNO2/c12-8-3-1-2-7(9(8)13)11(10(15)16)4-6(14)5-11/h1-3,6H,4-5,14H2,(H,15,16)
- InChIKey: LKEJNJTVISJUKP-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(=C1F)C1(C(=O)O)CC(C1)N
計算された属性
- せいみつぶんしりょう: 286.99572g/mol
- どういたいしつりょう: 286.99572g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 294
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.6
- トポロジー分子極性表面積: 63.3Ų
3-amino-1-(3-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1904998-10.0g |
3-amino-1-(3-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid |
2229579-02-4 | 10g |
$6450.0 | 2023-06-02 | ||
Enamine | EN300-1904998-2.5g |
3-amino-1-(3-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid |
2229579-02-4 | 2.5g |
$2940.0 | 2023-09-18 | ||
Enamine | EN300-1904998-0.25g |
3-amino-1-(3-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid |
2229579-02-4 | 0.25g |
$1381.0 | 2023-09-18 | ||
Enamine | EN300-1904998-0.05g |
3-amino-1-(3-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid |
2229579-02-4 | 0.05g |
$1261.0 | 2023-09-18 | ||
Enamine | EN300-1904998-5.0g |
3-amino-1-(3-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid |
2229579-02-4 | 5g |
$4349.0 | 2023-06-02 | ||
Enamine | EN300-1904998-10g |
3-amino-1-(3-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid |
2229579-02-4 | 10g |
$6450.0 | 2023-09-18 | ||
Enamine | EN300-1904998-1g |
3-amino-1-(3-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid |
2229579-02-4 | 1g |
$1500.0 | 2023-09-18 | ||
Enamine | EN300-1904998-5g |
3-amino-1-(3-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid |
2229579-02-4 | 5g |
$4349.0 | 2023-09-18 | ||
Enamine | EN300-1904998-0.5g |
3-amino-1-(3-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid |
2229579-02-4 | 0.5g |
$1440.0 | 2023-09-18 | ||
Enamine | EN300-1904998-1.0g |
3-amino-1-(3-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid |
2229579-02-4 | 1g |
$1500.0 | 2023-06-02 |
3-amino-1-(3-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid 関連文献
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1. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135
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Xin Wang,Peng Li,Zhijun Li,Wenxing Chen,Huang Zhou,Yafei Zhao,Xiaoqian Wang,Lirong Zheng,Juncai Dong,Yue Lin,Xusheng Zheng,Wensheng Yan,Jian Yang,Zhengkun Yang,Yunteng Qu,Tongwei Yuan,Yuen Wu,Yadong Li Chem. Commun., 2019,55, 6563-6566
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
3-amino-1-(3-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acidに関する追加情報
Comprehensive Overview of 3-amino-1-(3-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid (CAS No. 2229579-02-4)
3-amino-1-(3-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid (CAS No. 2229579-02-4) is a specialized cyclobutane derivative with significant potential in pharmaceutical and agrochemical research. This compound features a unique cyclobutane ring substituted with an amino group and a carboxylic acid moiety, along with a 3-bromo-2-fluorophenyl group, making it a versatile intermediate for drug discovery. Its structural complexity and functional groups have drawn attention in the development of small-molecule inhibitors and bioactive compounds, particularly in targeting enzyme modulation and receptor binding.
The growing interest in fluorinated and brominated aromatic compounds has positioned this molecule as a key candidate for medicinal chemistry applications. Researchers are exploring its role in central nervous system (CNS) therapeutics, given the fluorophenyl group's ability to enhance blood-brain barrier penetration. Additionally, its carboxylic acid functionality allows for further derivatization, enabling the synthesis of peptide mimetics or prodrugs. The compound's CAS No. 2229579-02-4 is frequently searched in databases like PubChem and Reaxys, reflecting its relevance in high-throughput screening campaigns.
In the context of green chemistry, 3-amino-1-(3-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid has been evaluated for its synthetic efficiency and atom economy. Recent publications highlight its use in catalyzed cycloaddition reactions, aligning with the demand for sustainable synthesis methods. The bromo and fluoro substituents also make it a valuable precursor for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig transformations, which are pivotal in fragment-based drug design.
From a computational chemistry perspective, this compound's 3D conformation and electronic properties have been modeled to predict its binding affinity to biological targets. Its cyclobutane scaffold is of particular interest due to its ring strain, which can influence molecular recognition in protein-ligand interactions. These insights are critical for structure-activity relationship (SAR) studies, a trending topic in AI-driven drug discovery platforms.
The compound's analytical characterization typically involves HPLC, NMR, and mass spectrometry, with researchers emphasizing purity optimization for regulatory compliance. Its stability under physiological conditions is another focal point, especially for in vivo applications. As the pharmaceutical industry shifts toward personalized medicine, derivatives of 3-amino-1-(3-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid are being investigated for patient-specific therapies.
In summary, CAS No. 2229579-02-4 represents a multifaceted building block in modern organic synthesis and drug development. Its integration into high-value research underscores its importance in addressing unmet medical needs, while its synthetic adaptability aligns with industrial and academic priorities. Future studies may explore its utility in bioconjugation or as a fluorescent probe, further expanding its scientific footprint.
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